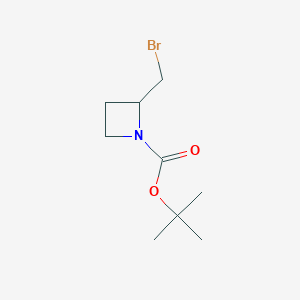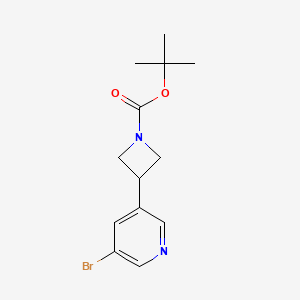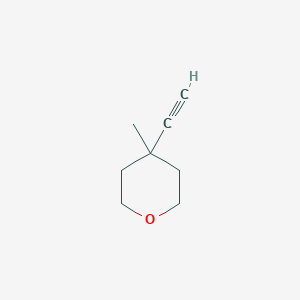![molecular formula C11H18N2O2 B1449995 (8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 32510-93-3](/img/structure/B1449995.png)
(8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Overview
Description
Scientific Research Applications
Antibiofilm Efficiency
(8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, extracted from Nocardiopsis sp., demonstrates significant antibiofilm efficiency against Gram-negative bacteria, such as P. mirabilis and E. coli. This compound disrupts bacterial biofilm formation and reduces the viability of preformed biofilms, impacting cell membranes and inducing cell wall degradation (Rajivgandhi et al., 2018).
Anti-Inflammatory Properties
Derived from marine Pseudomonas, the compound exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines (TNF-α, IL-1β) and mediators (NO, iNOS, COX) in cells. It also inhibits phosphorylation of mitogen-activated protein kinases (MAPK), such as ERK, JNK, and p38 MAPK, indicating its potential as an anti-inflammatory agent (Rupesh et al., 2012).
Algicidal Activity
This compound exhibits algicidal activity against Microcystis aeruginosa, a cyanobacterium responsible for harmful algal blooms. Produced by Bacillus sp., it attacks M. aeruginosa indirectly by releasing algicidal compounds, showing potential for controlling cyanobacterial blooms in aquatic environments (Li et al., 2014).
Antibacterial Spectrum
The compound has shown effectiveness against various human pathogens, including Streptococcus aureus. Its antibacterial activity remains stable across a range of temperatures and pH levels, making it a candidate for potential drug development against human pathogens (Kumar et al., 2019).
properties
IUPAC Name |
(8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8?,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJNCZMRZAUNQT-GKAPJAKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1C(=O)N2CCC[C@H]2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxaspiro[3.3]heptan-6-ylmethanamine](/img/structure/B1449913.png)

![Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449916.png)

![3-[(4-Fluorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1449921.png)
![3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride](/img/structure/B1449923.png)

![4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449926.png)


![Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449929.png)

